Cas no 1482732-50-2 (1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol)

1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a fluorinated cyclohexanol derivative featuring both an ethynyl group and a trifluoromethyl substituent. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in click chemistry and cross-coupling reactions. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The ethynyl moiety allows for further functionalization via Sonogashira or Huisgen cycloaddition reactions. Its rigid cyclohexane backbone contributes to stereochemical control in synthesis. The compound's unique structure enables applications in materials science, particularly in designing fluorinated polymers or liquid crystals with tailored properties.
1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol structure
1482732-50-2 structure
Product Name:1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
CAS No:1482732-50-2
MF:C9H11F3O
MW:192.178253412247
CID:6350075
PubChem ID:64916769
Update Time:2025-05-28

1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
    • EN300-5169068
    • 1482732-50-2
    • AKOS014246772
    • 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
    • Inchi: 1S/C9H11F3O/c1-2-8(13)5-3-7(4-6-8)9(10,11)12/h1,7,13H,3-6H2
    • InChI Key: XOZIJMOHCIKIMN-UHFFFAOYSA-N
    • SMILES: FC(C1CCC(C#C)(CC1)O)(F)F

Computed Properties

  • Exact Mass: 192.07619946g/mol
  • Monoisotopic Mass: 192.07619946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5169068-0.05g
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
1482732-50-2 95.0%
0.05g
$315.0 2025-03-15
Enamine
EN300-5169068-0.1g
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
1482732-50-2 95.0%
0.1g
$470.0 2025-03-15
Enamine
EN300-5169068-0.25g
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
1482732-50-2 95.0%
0.25g
$672.0 2025-03-15
Enamine
EN300-5169068-0.5g
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
1482732-50-2 95.0%
0.5g
$1058.0 2025-03-15
Enamine
EN300-5169068-1.0g
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
1482732-50-2 95.0%
1.0g
$1357.0 2025-03-15
Enamine
EN300-5169068-2.5g
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
1482732-50-2 95.0%
2.5g
$2660.0 2025-03-15
Enamine
EN300-5169068-5.0g
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
1482732-50-2 95.0%
5.0g
$3935.0 2025-03-15
Enamine
EN300-5169068-10.0g
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
1482732-50-2 95.0%
10.0g
$5837.0 2025-03-15
1PlusChem
1P02820A-50mg
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
1482732-50-2 95%
50mg
$452.00 2024-06-20
1PlusChem
1P02820A-100mg
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
1482732-50-2 95%
100mg
$643.00 2024-06-20

Additional information on 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

Research Update on 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1482732-50-2) in Chemical Biology and Pharmaceutical Applications

1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1482732-50-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and ethynyl functional groups, exhibits promising properties for drug discovery and development. Recent studies have explored its potential as a versatile building block in medicinal chemistry, particularly in the synthesis of novel bioactive compounds targeting various disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in click chemistry applications, where its ethynyl group served as an effective handle for bioorthogonal reactions. The research team successfully incorporated 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol into several drug-like molecules, enhancing their metabolic stability and membrane permeability through the strategic placement of the trifluoromethyl group. These modifications led to improved pharmacokinetic profiles in preclinical models.

In neuropharmacology, recent investigations have focused on the compound's potential as a precursor for developing modulators of neurotransmitter systems. A Nature Chemical Biology publication highlighted its use in creating novel allosteric modulators of GABA receptors, where the cyclohexanol scaffold provided optimal spatial arrangement for receptor binding. The trifluoromethyl group was found to significantly influence binding affinity and selectivity, offering new avenues for treating neurological disorders.

The compound's application in anticancer drug development has also gained attention. Research presented at the 2023 American Chemical Society meeting demonstrated its incorporation into small-molecule inhibitors targeting protein-protein interactions in oncogenic pathways. The structural features of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol enabled the development of compounds with enhanced target engagement and reduced off-target effects compared to previous generations of inhibitors.

Synthetic methodology developments have paralleled these applications. A recent Organic Letters publication described an improved asymmetric synthesis route for 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol, achieving >99% enantiomeric excess through a novel chiral auxiliary approach. This advancement addresses previous challenges in obtaining optically pure material, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.

From a safety and toxicology perspective, preliminary ADMET studies conducted in 2023 indicate favorable properties for the compound and its derivatives. The trifluoromethyl group appears to confer metabolic stability without introducing significant toxicity concerns, while the ethynyl functionality maintains sufficient reactivity for further derivatization while remaining stable under physiological conditions.

Looking forward, 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol continues to show promise across multiple therapeutic areas. Current research efforts are exploring its application in developing covalent inhibitors for challenging targets, PROTAC molecules for targeted protein degradation, and as a versatile intermediate in fragment-based drug discovery. The compound's unique combination of structural features positions it as a valuable tool in modern medicinal chemistry and chemical biology research.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent